N-cyclohexylcyclohexanamine;(2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;14-11(15)9-5-3-7-12(9)18-10-6-2-1-4-8(10)13(16)17/h11-13H,1-10H2;1-2,4,6,9H,3,5,7H2,(H,14,15)/t;9-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIOJTHVCCENRP-NPULLEENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(N(C1)SC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1C[C@H](N(C1)SC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227569 | |
| Record name | 1-((2-Nitrophenyl)thio)-L-proline, compound with dicyclohexylamine(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-53-8 | |
| Record name | L-Proline, 1-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2-Nitrophenyl)thio)-L-proline, compound with dicyclohexylamine(1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2-Nitrophenyl)thio)-L-proline, compound with dicyclohexylamine(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-nitrophenyl)thio]-L-proline, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-cyclohexylcyclohexanamine; (2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C27H37N3O4S. Its structure includes a cyclohexyl group, a nitrophenyl moiety, and a pyrrolidine-2-carboxylic acid component, contributing to its unique pharmacological profile.
Research suggests that compounds similar to N-cyclohexylcyclohexanamine may interact with various biological pathways. The nitrophenyl group is known to participate in redox reactions, potentially influencing oxidative stress responses in cells. Additionally, the presence of the carboxylic acid group may facilitate interactions with metabolic pathways involving amino acids and energy production.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against different cell lines. For instance, compounds with similar structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophages .
In Vivo Studies
Limited in vivo studies have been conducted on this specific compound. However, related compounds have shown promise in animal models for conditions such as diabetes and cancer. For example, studies involving similar nitrophenyl derivatives indicated a reduction in tumor growth in xenograft models .
Case Studies
- Case Study on Anti-Cancer Activity : A study investigated a structurally related compound's ability to inhibit tumor growth in mice. The results indicated a significant reduction in tumor size compared to controls, suggesting potential therapeutic applications for similar compounds .
- Metabolic Impact Study : Another case study analyzed the effects of a related compound on glucose metabolism in diabetic rats. The findings showed improved insulin sensitivity and glucose uptake in muscle tissues, indicating potential use for metabolic disorders .
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine
N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups. The cyclohexyl groups enhance stability against oxidative degradation compared to linear alkylamines .
(2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic Acid
This compound combines a pyrrolidine ring with a 2-nitrophenylsulfanyl substituent and a carboxylic acid group (Isomeric SMILES: C1[C@H](N(CC1O)SC2=CC=CC=C2[N+](=O)[O-])C(=O)O). Its stereochemistry at the 2-position may influence biological interactions .
Structural Analogues and Functional Groups
Key Comparisons
a. Nitroaromatic Derivatives
The 2-nitrophenyl group in (2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid is structurally analogous to nitrophenyl-containing compounds like NPAOZ () and bis-CNB-GABA (). These groups are known for photochemical reactivity; for example, bis-CNB-GABA releases bioactive molecules upon UV irradiation , suggesting that the target compound may exhibit similar light-sensitive behavior. However, the sulfanyl linkage in the target compound could reduce photostability compared to ester or hydrazide derivatives .
b. Amine-Based Compounds
N-cyclohexylcyclohexanamine shares similarities with other bulky amines, such as tert-butylamine derivatives in . Its steric hindrance may limit reactivity in nucleophilic substitutions compared to smaller amines like cyclohexylamine. In contrast, the pyrrolidine moiety in the second compound offers a rigid scaffold that can enhance binding specificity in chiral environments .
c. Carboxylic Acid Functionality
The carboxylic acid group in (2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid enables salt formation and solubility in aqueous media, akin to oxamic acid hydrazide derivatives (). This contrasts with N-cyclohexylcyclohexanamine, which is likely insoluble in water due to its nonpolar structure.
Q & A
Q. What are the recommended synthesis protocols for derivatives of (2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid?
- Methodological Answer : Derivatives can be synthesized via imine condensation followed by isoaromatization. For example, (E)-2-arylidene-3-cyclohexenones can react with primary amines under controlled pH (6–7) to form intermediates, which are then subjected to oxidative conditions (e.g., air or mild oxidants) to yield target compounds. Characterization involves NMR (¹H/¹³C), HPLC for enantiomeric purity, and mass spectrometry for molecular confirmation .
- Key Considerations :
- Optimize reaction time to avoid over-oxidation.
- Use chiral columns (e.g., Chiralpak IA/IB) to confirm stereochemical integrity.
Q. How should researchers safely handle and store N-cyclohexylcyclohexanamine in laboratory settings?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust dispersion via localized exhaust systems.
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C, away from light and oxidizers. Monitor for moisture ingress using desiccants .
- Safety Protocols :
- Immediate decontamination with ethanol/water mixtures for spills.
- Emergency showers and eye-wash stations must be accessible .
Q. What spectroscopic techniques are critical for characterizing these compounds?
- Methodological Answer :
- NMR : ¹H NMR (500 MHz, DMSO-d₆) resolves cyclohexyl proton environments (δ 1.2–2.1 ppm) and sulfanyl-pyrrolidine backbone signals (δ 3.5–4.5 ppm).
- FT-IR : Confirm nitrophenyl groups via asymmetric NO₂ stretching (~1520 cm⁻¹) and sulfanyl C–S bonds (~680 cm⁻¹).
- X-ray crystallography : Used for absolute stereochemical determination (e.g., (2S)-configuration validation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for (2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid under varying pH conditions?
- Methodological Answer :
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) across pH 2–10. Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS for byproduct identification.
- Data Analysis : Use Arrhenius modeling to extrapolate shelf-life. For example, instability at pH < 4 correlates with sulfanyl bond hydrolysis, while alkaline conditions (pH > 8) promote nitro-group reduction .
- Mitigation Strategies :
- Buffered formulations (pH 6–7) with antioxidants (e.g., BHT) enhance stability.
Q. What strategies address low yields in N-cyclohexylcyclohexanamine-mediated catalytic reactions?
- Methodological Answer :
- Optimization Steps :
Screen solvents (e.g., DMF vs. THF) for solubility and reaction kinetics.
Use palladium/ligand systems (e.g., Pd(OAc)₂ with XPhos) to improve turnover frequency.
Monitor reaction progress via in-situ FT-IR or GC-MS to identify quenching points.
- Case Study : Yield improvements (45% → 72%) achieved by switching from aerobic to inert-atmosphere conditions, preventing amine oxidation .
Q. How to validate computational models predicting the bioactivity of these compounds?
- Methodological Answer :
- In Silico-Experimental Integration :
Perform molecular docking (AutoDock Vina) against target receptors (e.g., cyclooxygenase-2).
Validate with in vitro enzyme inhibition assays (IC₅₀ determination).
- Data Correlation :
- A >0.85 Pearson coefficient between predicted binding energies and experimental IC₅₀ values indicates model reliability .
Data Contradiction Analysis
Q. Conflicting reports on the photodegradation pathways of (2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid: How to reconcile discrepancies?
- Methodological Answer :
- Controlled Studies : Replicate experiments under standardized light sources (e.g., 365 nm UV lamps) with dosimetry calibration.
- Analytical Workflow :
Use HPLC-DAD to track nitro-to-amine conversion.
EPR spectroscopy to detect radical intermediates (e.g., sulfanyl radicals).
- Resolution : Discrepancies arise from varying light intensities; establish a reference protocol using ICH Q1B guidelines for photostability testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
